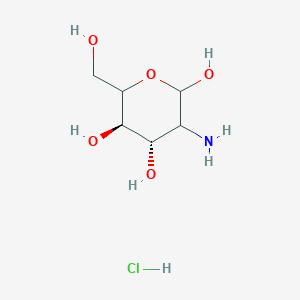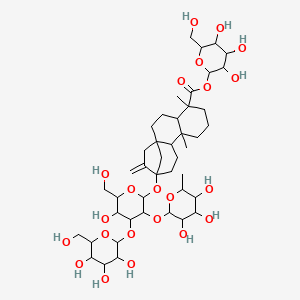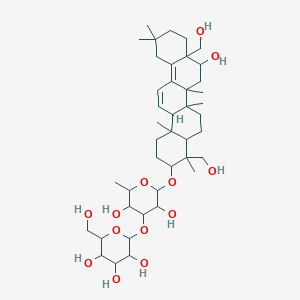
sodium;2-amino-5-hydroxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bitumen emulsion is a mixture of bitumen, water, and an emulsifying agent. It is used in road construction and maintenance. The cationic type of bitumen emulsion, as specified in IS 8887, is particularly effective for road works due to its ability to adhere to various aggregates and surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bitumen emulsions are prepared by dispersing bitumen in water with the help of an emulsifying agent. The process involves:
- Heating bitumen to a temperature of 140-160°C.
- Mixing it with water containing an emulsifier at a temperature of 50-70°C.
- Passing the mixture through a colloid mill to achieve a fine dispersion of bitumen droplets in water.
Industrial Production Methods
Industrial production of bitumen emulsion involves continuous processes where bitumen and water phases are mixed under controlled conditions. The key steps include:
- Pre-heating bitumen and water phases.
- Mixing in a colloid mill.
- Cooling and storing the emulsion in storage tanks.
Chemical Reactions Analysis
Types of Reactions
Bitumen emulsions undergo various chemical reactions, including:
Oxidation: Exposure to air can lead to the oxidation of bitumen, affecting its properties.
Polymerization: Bitumen can undergo polymerization, leading to changes in its viscosity and elasticity.
Hydrolysis: The emulsifying agents can hydrolyze, affecting the stability of the emulsion.
Common Reagents and Conditions
Oxidation: Requires oxygen and can be accelerated by heat and light.
Polymerization: Can be initiated by heat or chemical catalysts.
Hydrolysis: Occurs in the presence of water and can be influenced by pH and temperature.
Major Products Formed
Oxidation: Leads to the formation of oxidized bitumen with altered physical properties.
Polymerization: Results in polymerized bitumen with increased viscosity and elasticity.
Hydrolysis: Produces hydrolyzed emulsifying agents, affecting emulsion stability.
Scientific Research Applications
Bitumen emulsions have various applications in scientific research and industry:
Chemistry: Used as a model system for studying colloidal stability and emulsification processes.
Biology: Investigated for potential use in drug delivery systems due to their ability to encapsulate hydrophobic compounds.
Medicine: Explored for wound healing applications due to their adhesive properties.
Industry: Widely used in road construction and maintenance for surface treatments, tack coats, and cold mix applications.
Mechanism of Action
The effectiveness of bitumen emulsion in road construction is due to its ability to:
Adhere to Aggregates: The cationic nature of the emulsion allows it to bond strongly with negatively charged aggregates.
Form a Continuous Film: Upon breaking, the emulsion forms a continuous bitumen film that binds the aggregates together.
Provide Flexibility and Durability: The bitumen film provides flexibility and durability to the road surface, enhancing its lifespan.
Comparison with Similar Compounds
Similar Compounds
Anionic Bitumen Emulsions: These emulsions have negatively charged bitumen droplets and are less effective in adhering to certain types of aggregates.
Polymer-Modified Bitumen Emulsions: These contain added polymers to enhance properties like elasticity and resistance to deformation.
Uniqueness
Cationic Nature: The cationic bitumen emulsion has a positive charge, making it highly effective in bonding with a wide range of aggregates.
Versatility: It can be used in various climatic conditions and for different types of road construction and maintenance applications.
Properties
IUPAC Name |
sodium;2-amino-5-hydroxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUQAYUQRXPFSQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,6S,8R,11S,13R,16R,18R,21S,23R,26S,28S,31S,33R,36R,38R,40R,42R,44R,46R,48S)-5,10,15,20,25,35-hexakis(hydroxymethyl)-44,49-bis(2-hydroxypropoxy)-30-(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,45,46,47,48-dodecol](/img/structure/B8056646.png)

![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8056658.png)

![Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8056670.png)
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8056675.png)
![[(Z)-3-(dimethylamino)-2-(dimethylazaniumylidenemethylamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B8056691.png)
![4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol](/img/structure/B8056697.png)


![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8056716.png)


